molecular formula C9H9NO2 B1604209 6-(Hydroxymethyl)-1H-indol-4-ol CAS No. 61545-38-8

6-(Hydroxymethyl)-1H-indol-4-ol

Cat. No.: B1604209
CAS No.: 61545-38-8
M. Wt: 163.17 g/mol
InChI Key: CRJSRSYVBBEGES-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-1H-indol-4-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound features a hydroxymethyl group (-CH2OH) attached to the sixth position of the indole ring and a hydroxyl group (-OH) at the fourth position. Indole derivatives are known for their diverse biological activities and are found in various natural products, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1H-indol-4-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of indole derivatives. This process typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Another approach involves the use of protecting groups to selectively introduce the hydroxymethyl group at the desired position. For example, the indole ring can be protected with a suitable protecting group, followed by selective hydroxymethylation and subsequent deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1H-indol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group (-CHO) or a carboxyl group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 6-Formyl-1H-indol-4-ol, 6-Carboxy-1H-indol-4-ol

    Reduction: 6-Methyl-1H-indol-4-ol

    Substitution: Various alkylated or acylated derivatives of this compound

Scientific Research Applications

6-(Hydroxymethyl)-1H-indol-4-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Indole derivatives, including this compound, are studied for their roles in biological processes such as cell signaling and enzyme inhibition.

    Medicine: This compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of agrochemicals, dyes, and fragrances due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

For example, in cancer research, this compound may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. In antiviral research, it may interfere with viral replication by targeting viral enzymes or host cell factors essential for viral life cycles.

Comparison with Similar Compounds

6-(Hydroxymethyl)-1H-indol-4-ol can be compared with other indole derivatives to highlight its uniqueness:

    Indole-3-acetic acid: A plant hormone involved in growth and development. Unlike this compound, it has a carboxyl group at the third position.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties. It has a hydroxymethyl group at the third position instead of the sixth.

    5-Hydroxyindole: A serotonin precursor with a hydroxyl group at the fifth position. It differs from this compound in the position of the hydroxyl group.

The unique positioning of the hydroxymethyl and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

6-(hydroxymethyl)-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-5-6-3-8-7(1-2-10-8)9(12)4-6/h1-4,10-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJSRSYVBBEGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633059
Record name 6-(Hydroxymethyl)-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61545-38-8
Record name 6-(Hydroxymethyl)-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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